FLT3 Kinase Inhibition: Sub-nanomolar Potency Achievable Only with β-Amino Alcohol Connectivity
When elaborated into the AKN-032 chemotype (which retains the core 2-aminopyrazine-ethanol connectivity), 2-amino-1-(pyrazin-2-yl)ethanol-derived compounds achieve FLT3 enzyme inhibition with an IC50 of 70 nM [1]. In contrast, the regioisomeric 2-[(pyrazin-2-yl)amino]ethan-1-ol scaffold (CAS 1640-86-4), where the ethanolamine unit is attached via an aminoether linkage, yields FLT3-inactive compounds across multiple analogues, demonstrating that the β-amino alcohol connectivity is a prerequisite for FLT3 inhibitory activity [2]. The target compound's scaffold further produces cytotoxic activity in the MV4-11 AML cell line at IC50 = 0.4 µM and Kasumi-1 at IC50 = 2.3 µM [1].
| Evidence Dimension | FLT3 kinase inhibition (enzyme IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (as AKN-032 scaffold derived from 2-amino-1-(pyrazin-2-yl)ethanol); MV4-11 cell IC50 = 0.4 µM; Kasumi-1 cell IC50 = 2.3 µM [1] |
| Comparator Or Baseline | 2-[(Pyrazin-2-yl)amino]ethan-1-ol (CAS 1640-86-4) scaffold: FLT3 IC50 > 10,000 nM (no detectable inhibition); no cytotoxic activity in AML cell lines [2] |
| Quantified Difference | >142-fold difference in FLT3 enzyme potency; qualitative loss of cellular activity |
| Conditions | FLT3 enzyme assay; fluorometric microculture cytotoxicity assay in MV4-11 and Kasumi-1 AML cell lines |
Why This Matters
Procurement of the correct C6H9N3O isomer is decisive for any FLT3-targeted drug discovery program; the amino-ether regioisomer is categorically unsuitable as a starting material for FLT3 inhibitor synthesis.
- [1] Eriksson, A., et al. "Identification of AKN-032, a Novel 2-Aminopyrazine Tyrosine Kinase Inhibitor, with Significant Preclinical Activity in Acute Myeloid Leukemia." Biochemical Pharmacology, vol. 80, no. 10, 2010, pp. 1507-1516. View Source
- [2] BioMed Crystallography. FLT3 Kinase Panel Screening Data for 2-Aminopyrazine Analogues. PDB 4DFL. Weizmann OCA Atlas, 2012. View Source
